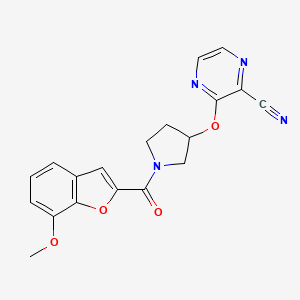

3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c1-25-15-4-2-3-12-9-16(27-17(12)15)19(24)23-8-5-13(11-23)26-18-14(10-20)21-6-7-22-18/h2-4,6-7,9,13H,5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPFEZWUWMLCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core, followed by the introduction of the pyrrolidine ring, and finally the attachment of the pyrazine-2-carbonitrile group. Key reactions in this synthesis may include:

Cyclization reactions: to form the benzofuran ring.

Nucleophilic substitution: to introduce the pyrrolidine moiety.

Coupling reactions: such as Suzuki-Miyaura coupling to attach the pyrazine-2-carbonitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.

Substitution: The nitrile group in the pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

The compound has been studied for its biological activities, which include:

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

-

Anticancer Activity :

- Research indicates that this compound may act as an inhibitor of specific enzymes involved in tumor progression, such as ubiquitin ligases. In vitro studies have shown promising results against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells, with significant reductions in cell viability observed at certain concentrations.

-

Enzyme Inhibition :

- The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer cell proliferation. Studies have indicated that it may inhibit key enzymes involved in protein degradation and cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride against multidrug-resistant strains of bacteria. The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative analysis of cytotoxic effects among various thiazole derivatives, this compound exhibited remarkable cytotoxicity against cancer cell lines at concentrations exceeding 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapy.

Summary of Findings

| Application Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; lower MIC than traditional antibiotics |

| Anticancer | Significant reduction in viability of MCF7 and other cancer cells; potential enzyme inhibitors identified |

| Enzyme Inhibition | Inhibits enzymes related to tumor progression; further investigation required |

Mechanism of Action

The mechanism of action of 3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Note: The molecular formula and weight for the target compound are inferred based on structural analysis.

Structural and Functional Insights

Benzofuran’s fused ring system may improve binding to hydrophobic pockets in biological targets. 5-Chlorothiophene : Chlorine’s electronegativity and thiophene’s sulfur atom could modulate electronic properties, affecting reactivity and target affinity. 2-Ethoxynicotinoyl : The ethoxy group on nicotinoyl may reduce metabolic degradation compared to methoxy groups, extending half-life.

Ring Systems: Pyrrolidine vs. Piperidine: Piperidine-containing analogs (e.g., ) have a six-membered ring, offering conformational flexibility compared to the five-membered pyrrolidine. This may influence binding kinetics and steric interactions.

Electronic and Physicochemical Properties: Lipophilicity: The 7-methoxybenzofuran and 5-chlorothiophene substituents likely increase logP values compared to the more polar oxopyrrolidine derivative . Hydrogen Bonding: Pyrazine-2-carbonitrile’s nitrile and ring nitrogen atoms serve as hydrogen-bond acceptors, critical for target engagement. The oxopyrrolidine’s ketone adds another acceptor site.

Biological Activity

3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, identified by its CAS number 2034322-27-3, is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects as evidenced by recent research findings.

The molecular formula of this compound is with a molecular weight of 364.4 g/mol. The structure comprises a pyrazine ring, a pyrrolidine moiety, and a methoxybenzofuran group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N4O4 |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 2034322-27-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzofuran Moiety : This is achieved through cyclization reactions involving ortho-hydroxyaryl ketones.

- Pyrrolidine Ring Construction : This step often utilizes amines and carbonyl compounds to form the pyrrolidine structure.

- Coupling Reactions : The final structure is formed through coupling reactions that link the various functional groups together.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like the MAPK and PI3K/Akt pathways.

Antimicrobial Properties

The presence of pyrazine and benzofuran moieties in the compound suggests potential antimicrobial activity. Compounds containing these groups have been documented to possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Studies on related compounds have shown that they can protect neuronal cells from oxidative stress and apoptosis, possibly through antioxidant mechanisms.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Study on Benzofuran Derivatives : A study published in Journal of Medicinal Chemistry found that benzofuran derivatives exhibited cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into derivatives such as this compound.

- Antimicrobial Efficacy : In another study, compounds featuring pyrazine rings demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that modifications in the structure could enhance efficacy against resistant strains.

- Neuroprotection : A research article in Neuroscience Letters reported that certain pyrrolidine-based compounds provided protection against neurotoxicity induced by glutamate, highlighting their potential as therapeutic agents for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including:

- Step 1 : Formation of the pyrazine-carbonitrile core via nucleophilic substitution or cyclization reactions under reflux conditions (e.g., using ethanol or acetonitrile as solvents) .

- Step 2 : Introduction of the pyrrolidin-3-yl-oxy moiety through coupling reactions, often mediated by catalysts like sodium acetate or triethylamine .

- Step 3 : Functionalization with the 7-methoxybenzofuran-2-carbonyl group via amide bond formation, requiring anhydrous conditions and coupling agents (e.g., DCC/DMAP) .

- Optimization : Parameters such as solvent polarity (e.g., DMF vs. THF), temperature (typically 60–100°C), and stoichiometric ratios are systematically varied to maximize yield and purity. Reaction progress is monitored via TLC and HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and functional groups (e.g., methoxybenzofuran carbonyl peaks at δ 160–165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies key bonds like nitrile (C≡N, ~2200 cm) and carbonyl (C=O, ~1700 cm) .

- X-ray Crystallography : Resolves 3D conformation when single crystals are obtained; SHELX software is commonly used for refinement .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts .

- Solubility and stability profiling : Assess pharmacokinetic viability via HPLC under physiological pH conditions .

Advanced Research Questions

Q. How can conformational flexibility of the pyrrolidine ring impact biological activity, and what methods are used to analyze this?

- Methodological Answer :

- Impact : The puckering of the pyrrolidine ring influences binding affinity to target proteins. For example, an envelope conformation may enhance steric complementarity with hydrophobic enzyme pockets .

- Analysis :

- X-ray crystallography : Resolves ring puckering parameters (e.g., Cremer-Pople coordinates) .

- Molecular Dynamics (MD) Simulations : Predicts dominant conformers in solution and their thermodynamic stability .

- Structure-Activity Relationship (SAR) : Synthesize analogs with rigidified pyrrolidine rings (e.g., lactams) to isolate conformational effects .

Q. How should researchers address contradictions in reported biological activity data for structurally similar analogs?

- Methodological Answer :

- Purity validation : Re-analyze compounds via HPLC to rule out impurities (>95% purity required) .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal assays : Confirm activity using multiple methods (e.g., enzymatic vs. cell-based assays) .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC normalization) .

Q. What strategies are effective for optimizing the compound’s selectivity against off-target proteins?

- Methodological Answer :

- Computational docking : Use software like AutoDock to predict binding modes and identify key residues for selective interactions .

- Fragment-based design : Replace or modify the methoxybenzofuran group to reduce hydrophobic off-target binding .

- Proteome-wide profiling : Employ affinity chromatography or thermal shift assays to identify unintended targets .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH), oxidative stress (HO), and light to identify degradation products .

- Plasma stability assays : Incubate with human or animal plasma and monitor degradation via LC-MS .

- Accelerated stability testing : Use elevated temperatures (40°C) and high humidity (75% RH) to simulate long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.